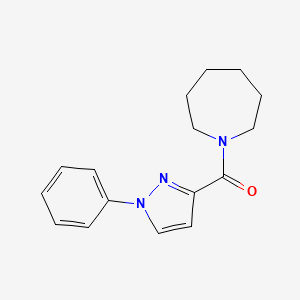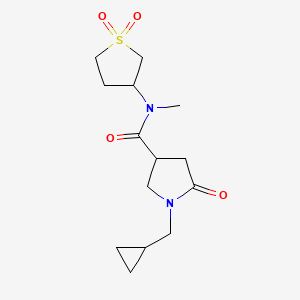
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide, also known as FQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FQ is a quinoline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of topoisomerase IIα, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide is able to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has also been shown to have a range of other biochemical and physiological effects. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide in lab experiments is its high potency. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. Additionally, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has a relatively low toxicity profile, which makes it a safer option than some other compounds that are used in scientific research. However, one limitation of using N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide is that it is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide. One area of interest is in the development of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide analogs that have improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide and to identify other potential targets for the compound. Finally, there is potential for N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide to be used in combination with other compounds to enhance its efficacy in cancer treatment.
Métodos De Síntesis
The synthesis of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide involves a multistep process that requires a high degree of skill and precision. The starting material for the synthesis is 3-methylbenzoyl chloride, which is reacted with 6-fluoro-1,2-dihydro-2-oxoquinoline-3-carbaldehyde to form the intermediate product. This intermediate is then treated with ammonium acetate and acetic acid to yield the final product, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-3-2-4-12(7-10)17(22)20-15-9-14-11(8-13(15)18)5-6-16(21)19-14/h2-4,7-9H,5-6H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAABIQMRQFNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)


![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)




![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)
